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Compound of Interest

Compound Name: 6-Methoxyquinoline

Cat. No.: B018371

This technical guide provides a comprehensive overview of the core physical characteristics of
6-Methoxyquinoline, tailored for researchers, scientists, and professionals in drug
development. The document summarizes essential quantitative data in structured tables,
details standardized experimental protocols for their determination, and includes visualizations
for a plausible synthetic workflow and a relevant biological signaling pathway.

Core Physical and Chemical Properties

6-Methoxyquinoline, also known as p-quinanisole, is an aromatic heterocyclic compound with
the molecular formula C10HoNO.[1] Its structure, featuring a quinoline ring substituted with a
methoxy group, makes it a valuable building block in the synthesis of various biologically active
molecules, particularly in the development of novel pharmaceuticals with potential antitumor
and antimicrobial activities.[1]

Data Summary

The fundamental physical and chemical properties of 6-Methoxyquinoline are compiled below
for easy reference.

Table 1: General Physical Properties
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Property Value Reference(s)
Molecular Formula C10H9NO [1]
Molecular Weight 159.19 g/mol [1]
White or colorless to light
Appearance yellow powder or lump to clear  [1]
liquid
Odor Sweet, Anisic, Floral, Phenolic [2]
Table 2: Thermodynamic and Safety Data
Property Value Reference(s)
Melting Point 18-22 °C [L1[3][4][5][6]
Boiling Point 284 °C (at 760 mmHg) [1][3]
140-146 °C (at 15 mmHg) [41[6]
193 °C (at 50 mmHg) [5]
Flash Point > 110 °C (> 230 °F) [6]
Table 3: Physicochemical Characteristics
Property Value Reference(s)
Density 1.15g/mL at 20 °C [1][41[6]

Refractive Index (n20/D)

1.61-1.625

[1]14]6]

Insoluble in water; Soluble in

Solubility alcohol, chloroform, acetone, 21141171181
and DMSO
pKa (Predicted) 2.98+0.16 [7]

Table 4: Spectroscopic Data
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Spectrum Type

Data Summary

Reference(s)

1H NMR

See Table 5 for assignments

13C NMR

See Table 6 for assignments

Infrared (IR)

Data not available in searched

literature

UV-Visible (UV-Vis)

Data not available in searched

literature

Table 5: 1H Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift o . Proposed
Multiplicity Integration .

(ppm) Assignment

8.79 d 1H H-2

8.07 d 1H H-4

7.42-7.36 m 2H H-5, H-8

7.25 d 1H H-3

7.11 d 1H H-7

3.80 s 3H -OCHs

Note: This is a

representative

interpretation. Actual
chemical shifts can
vary with solvent and
experimental

conditions.

Table 6: 13C Nuclear Magnetic Resonance (NMR) Spectral Data
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Chemical Shift (ppm) Proposed Assignment
158.0 C-6
147.4 C-2
145.3 C-8a
144.8 C-4
131.4 C-8
127.3 C-4a
121.9 C-5
121.5 C-3
103.2 C-7
55.4 -OCHs

Note: This is a representative interpretation.
Actual chemical shifts can vary with solvent and

experimental conditions.

Experimental Protocols for Physical
Characterization

The following sections detail standardized methodologies for determining the key physical
properties of 6-Methoxyquinoline.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a solid compound.[11] A
standard procedure utilizing a capillary melting point apparatus is outlined below.

o Sample Preparation: A small quantity of finely powdered, dry 6-Methoxyquinoline is
introduced into a glass capillary tube that is sealed at one end.[12] The sample is compacted
to a height of 2-3 mm by gently tapping the sealed end on a hard surface.[12]
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Apparatus Setup: The loaded capillary tube is inserted into the heating block of the melting
point apparatus.[13]

Heating and Observation: An initial rapid heating phase is conducted to ascertain an
approximate melting range.[12] Following this, the apparatus is allowed to cool. A fresh
sample is then heated at a slower, controlled rate of 1-2 °C per minute as the temperature
approaches the previously determined approximate melting point.[7]

Data Recording: The temperature at which the first sign of melting is observed and the
temperature at which the entire sample has transitioned to a liquid state are recorded. This
range constitutes the melting point.[7]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external
pressure.[14] The distillation method is a common and reliable technique for this measurement.
[15]

Apparatus Assembly: A simple distillation apparatus is set up using a round-bottom flask
containing at least 5 mL of 6-Methoxyquinoline and a few boiling chips to ensure smooth
boiling.[15][16] A thermometer is carefully positioned with its bulb just below the level of the
side arm leading to the condenser.[16]

Heating: The flask is heated gently and uniformly.[14]

Data Recording: The temperature is monitored as the liquid begins to boil and its vapor rises
and condenses. The boiling point is the stable temperature reading on the thermometer
during the distillation process.[15] It is crucial to also record the ambient barometric
pressure, as boiling point is pressure-dependent.[16]

Solubility Determination (Qualitative)

This protocol describes a general method for evaluating the solubility of 6-Methoxyquinoline
in a range of solvents.

o Sample Preparation: A small, pre-weighed amount of 6-Methoxyquinoline (e.g., 10 mg) is
placed into a series of clean test tubes.
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e Solvent Addition: A fixed volume (e.g., 1 mL) of each test solvent (e.g., water, ethanol,
acetone, chloroform, DMSO) is added to a separate test tube.

o Observation and Classification: The test tubes are agitated vigorously to facilitate dissolution.
The sample is then visually assessed and classified as 'soluble’, ‘partially soluble’, or
‘insoluble’ in each solvent.[17] For aqueous solutions, the pH can be checked using litmus
paper to determine if the compound imparts acidic or basic properties to the solution.[17]

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
compounds.

o Sample Preparation: A few milligrams of 6-Methoxyquinoline are dissolved in a suitable
deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds). A
small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate
the chemical shift scale.[17]

o Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR
spectrometer. For *H NMR, the spectrum is acquired to observe the chemical shifts,
integration (relative number of protons), and splitting patterns (multiplicity) of the hydrogen
nuclei. For 13C NMR, a proton-decoupled spectrum is typically acquired to determine the
chemical shifts of the unique carbon atoms in the molecule.

o Spectral Analysis: The resulting spectra are interpreted to deduce the connectivity and
chemical environment of the atoms within the 6-Methoxyquinoline molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the various functional groups present in a molecule.[18]

o Sample Preparation: As 6-Methoxyquinoline can be a liquid at room temperature, a thin film
of the neat liquid can be prepared between two infrared-transparent salt plates (e.g., NaCl or
KBr).[19] If it is a solid, a Nujol mull (a suspension in mineral oil) or a KBr pellet (a pressed
disk of the sample mixed with potassium bromide) can be prepared.[19]
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» Data Acquisition: The prepared sample is placed in the sample holder of an IR spectrometer.
A beam of infrared radiation is passed through the sample, and the instrument records the
frequencies at which the radiation is absorbed.

o Spectral Interpretation: The output is an IR spectrum, which is a plot of percent transmittance
against wavenumber (cm~1). The characteristic absorption bands in the spectrum are then
correlated to specific functional groups within the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for investigating the electronic transitions and conjugated
systems within a molecule.[14]

o Sample Preparation: A very dilute solution of 6-Methoxyquinoline is prepared using a
solvent that is transparent in the UV-Vis region, such as ethanol or hexane.[20]

o Data Acquisition: The solution is placed in a quartz cuvette. A UV-Vis spectrophotometer is
used to measure the absorbance of the solution across a range of ultraviolet and visible
wavelengths.[20] A cuvette containing only the solvent is used to record a baseline (blank)
spectrum for background correction.[20]

o Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength.
The wavelength(s) of maximum absorbance (Amax) are identified, which are characteristic of
the electronic structure of the compound.

Visualizations
Synthetic Workflow

The following diagram illustrates a plausible synthetic route to 6-Methoxyquinoline via the
Skraup synthesis, a classic method for quinoline synthesis.
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Caption: A plausible synthetic workflow for 6-Methoxyquinoline.

Potential Signaling Pathway

Quinoline derivatives are widely studied as potential inhibitors of receptor tyrosine kinases,
such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer
cell proliferation and survival.[5][7] The diagram below depicts a simplified representation of the
EGFR signaling pathway and the hypothetical inhibitory action of a compound like 6-
Methoxyquinoline.
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Caption: Hypothetical inhibition of the EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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